molecular formula C24H27FN6O2 B034886 4-Azido-N-methylspiperone CAS No. 104820-55-5

4-Azido-N-methylspiperone

Cat. No. B034886
CAS RN: 104820-55-5
M. Wt: 450.5 g/mol
InChI Key: FLOKIYHOMPQMNM-UHFFFAOYSA-N
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Description

4-Azido-N-methylspiperone is a chemical compound with the molecular formula C24H27FN6O2 . It is a derivative of spiperone , which is a typical antipsychotic and research chemical belonging to the butyrophenone chemical class .


Synthesis Analysis

The synthesis of azide compounds, including 4-Azido-N-methylspiperone, often involves the use of organic azides . For instance, a study found that the iodine-magnesium exchange reaction proceeds efficiently with aryl iodides having azido groups . This method was used to prepare organomagnesium intermediates having a protected azido group .


Chemical Reactions Analysis

Azide compounds, including 4-Azido-N-methylspiperone, are widely used in synthetic organic chemistry, pharmaceutical sciences, and materials chemistry . They are involved in various chemical reactions, such as intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed reaction conditions .

Mechanism of Action

As a derivative of spiperone, 4-Azido-N-methylspiperone may share similar mechanisms of action. Spiperone is used to study the dopamine and serotonin neurotransmitter system . When labeled with the radioisotope carbon-11, it can be used for positron emission tomography .

Safety and Hazards

Azides, including 4-Azido-N-methylspiperone, pose significant safety hazards. They are highly reactive and can explode when exposed to heat or friction . They should be handled with care, preferably in a fume hood, and should not come into contact with metals .

Future Directions

Azide compounds, including 4-Azido-N-methylspiperone, have potential for wider industrial applications . They are essential in the synthesis of various heterocycles, which are important in organic and materials chemistry . The development of new synthesis methods for azide compounds can expand the range of azide compounds that can be easily synthesized .

properties

IUPAC Name

1-(4-azidophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6O2/c1-29-17-31(21-10-8-20(9-11-21)27-28-26)24(23(29)33)12-15-30(16-13-24)14-2-3-22(32)18-4-6-19(25)7-5-18/h4-11H,2-3,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOKIYHOMPQMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146769
Record name 4-Azido-N-methylspiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-N-methylspiperone

CAS RN

104820-55-5
Record name 4-Azido-N-methylspiperone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azido-N-methylspiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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